molecular formula C12H10FNO2S B161588 Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate CAS No. 132089-35-1

Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate

Cat. No.: B161588
CAS No.: 132089-35-1
M. Wt: 251.28 g/mol
InChI Key: ZFFKADGHYYXMLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring substituted with an ethyl ester group and a 4-fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate typically involves the Hantzsch thiazole synthesis. This method includes the condensation of α-haloketones with thioamides. For instance, the reaction of 4-fluorobenzoyl chloride with ethyl thioglycolate in the presence of a base such as triethylamine can yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and cost-effective raw materials, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Development

Medicinal Chemistry:
Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structural properties facilitate modifications that enhance therapeutic efficacy. Notably, it has been investigated for its potential as an antimicrobial , anticancer , and anti-inflammatory agent. The compound's ability to interact with specific molecular targets, such as bacterial enzymes involved in cell wall synthesis, contributes to its therapeutic effects .

Case Studies:

  • A study highlighted the synthesis of thiazole derivatives, including those with the this compound framework, which exhibited significant anticancer activity against various cancer cell lines .
  • Another investigation demonstrated the compound's role in enhancing the efficacy of existing drugs by modifying their pharmacokinetic profiles, thus improving their therapeutic outcomes .

Agricultural Chemistry

Agrochemical Formulations:
The compound is utilized in the formulation of agrochemicals, particularly herbicides and fungicides . Its effectiveness in pest control while minimizing environmental impact makes it a valuable component in sustainable agricultural practices .

Research Insights:
Research has shown that derivatives of thiazole compounds can exhibit potent activity against both gram-positive and gram-negative bacteria, making them suitable candidates for developing new agrochemical products . The incorporation of this compound into these formulations has been linked to improved efficacy and safety profiles.

Materials Science

Advanced Materials Development:
In materials science, this compound is explored for its potential in creating advanced materials such as polymers and coatings. The compound's unique chemical structure allows for the development of materials with specific thermal and mechanical properties .

Applications:

  • The compound has been investigated for use in electronic materials due to its favorable electronic properties.
  • Its incorporation into polymer matrices has been shown to enhance the mechanical strength and thermal stability of the resulting materials.

Biochemical Research

Enzyme Interaction Studies:
Researchers employ this compound to study enzyme interactions and metabolic pathways. This research aids in understanding biological processes and disease mechanisms, particularly in cancer and infectious diseases .

Significant Findings:

  • Studies have indicated that this compound can inhibit specific enzymes critical for bacterial survival, leading to potential applications in developing new antibiotics.
  • Additionally, its interactions with various biological targets have provided insights into its role as a modulator in cellular signaling pathways .

Summary Table of Applications

Application AreaKey UsesNotable Findings
Pharmaceuticals Antimicrobial, anticancer, anti-inflammatorySignificant anticancer activity against multiple cell lines
Agricultural Chemistry Herbicides, fungicidesImproved efficacy against pathogens
Materials Science Advanced polymers and coatingsEnhanced mechanical properties
Biochemical Research Enzyme interaction studiesInhibition of bacterial enzymes

Mechanism of Action

The mechanism of action of ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death. The compound may also interact with receptors or enzymes in human cells, modulating biological pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-fluorophenyl group enhances its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research .

Biological Activity

Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

This compound is characterized by a thiazole ring with an ethyl ester group and a para-fluorophenyl substituent. Its molecular formula is C11H10FNO2SC_{11}H_{10}FNO_2S, and it exhibits unique chemical reactivity due to the presence of the fluorine atom, which can enhance interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the Hantzsch thiazole synthesis method. This process includes:

  • Condensation Reaction : Reacting α-haloketones (such as 4-fluorobenzoyl chloride) with thioamides in the presence of a base (e.g., triethylamine).
  • Purification : The product is purified through standard organic synthesis techniques, ensuring high yield and purity.

Antimicrobial Properties

This compound has shown significant antimicrobial activity against various bacterial and fungal strains. Its mechanism involves inhibition of bacterial enzymes crucial for cell wall synthesis, leading to cell death. Studies indicate that this compound exhibits minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties. It has been found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-15 (colon cancer). The compound activates pathways involving p53 expression and caspase-3 cleavage, which are critical for programmed cell death .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Bacillus subtilis
AnticancerInduces apoptosis in MCF-7 cells
AntiviralPotential activity against flaviviruses

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key bacterial enzymes involved in cell wall biosynthesis.
  • Apoptosis Induction : In cancer cells, it modulates apoptotic pathways by increasing p53 levels and activating caspases.
  • Receptor Interaction : It may also interact with various receptors, influencing cellular signaling pathways involved in inflammation and tumor progression.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Study : A study evaluated its efficacy against Gram-positive bacteria, showing promising results comparable to traditional antibiotics .
  • Anticancer Research : In vitro studies indicated that the compound significantly reduced cell viability in breast and colon cancer models, highlighting its potential as a therapeutic agent .

Properties

IUPAC Name

ethyl 2-(4-fluorophenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFKADGHYYXMLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20569503
Record name Ethyl 2-(4-fluorophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132089-35-1
Record name Ethyl 2-(4-fluorophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate
Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate
Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate
Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate
Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate
Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.